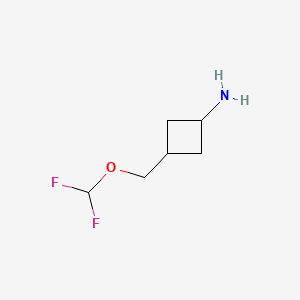

3-((Difluoromethoxy)methyl)cyclobutan-1-amine

Description

Properties

Molecular Formula |

C6H11F2NO |

|---|---|

Molecular Weight |

151.15 g/mol |

IUPAC Name |

3-(difluoromethoxymethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-3-4-1-5(9)2-4/h4-6H,1-3,9H2 |

InChI Key |

ZLMQAUVMMJNZLK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)COC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves several steps. One common method includes the reaction of cyclobutanone with difluoromethyl ether in the presence of a base to form the intermediate compound, which is then treated with ammonia to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

3-((Difluoromethoxy)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include bases, acids, and catalysts like palladium and platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Difluoromethoxy)methyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study the effects of difluoromethoxy groups on biological systems.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. For instance, as an antagonist of the vasopressin V1a receptor, it binds to the receptor and inhibits its activity, which can affect various physiological processes. The pathways involved in its action are still under investigation, but it is known to influence signaling pathways related to vasopressin.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₅H₉F₂NO

- SMILES : C1C(CC1OC(F)F)N

- InChIKey : XCETWYZHGSROBO-UHFFFAOYSA-N

- Key Features : A cyclobutane ring substituted with a difluoromethoxy methyl group (–CH₂OCF₂H) and an amine (–NH₂) at position 1. The difluoromethoxy group introduces electron-withdrawing effects, while the strained cyclobutane ring may influence conformational flexibility .

Comparison with Structurally Similar Compounds

3,3-Difluorocyclopentan-1-amine Hydrochloride

- Molecular Formula : C₅H₈F₂N·HCl

- CAS : 939398-48-8

- Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered), leading to reduced ring strain and increased flexibility. difluoromethoxy methyl group. Physicochemical Impact: Higher molecular weight (141.15 g/mol vs. 133.13 g/mol for the target) and hydrochloride salt form enhances water solubility .

3-(3-Chlorophenyl)cyclobutan-1-amine

- Molecular Formula : C₁₀H₁₂ClN

- CAS : 1156296-61-5

- Key Differences: Substituent: Chlorophenyl group introduces aromaticity and bulkiness, increasing lipophilicity (clogP ~2.5 vs. ~1.2 for the target).

(1R,3S)-3-Fluorocyclopentan-1-amine

- Molecular Formula : C₅H₈FN

- CAS : 2382100-86-7

- Key Differences: Stereochemistry: Chiral centers (R,S configuration) vs. non-chiral target compound. Substituent: Single fluorine at position 3 vs. difluoromethoxy group. Applications: Commercial availability (4 suppliers) suggests utility in enantioselective synthesis .

3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₅H₉FN·HCl

- CAS : EN300-366826

- Key Differences: Substituent: Fluoromethyl (–CH₂F) vs. difluoromethoxy methyl (–CH₂OCF₂H). ~8 for the target) .

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₁F₃NO·HCl

- CAS : 1269152-56-8

- Key Differences :

Comparative Analysis Table

| Compound | Molecular Formula | Ring Size | Key Substituent | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₅H₉F₂NO | 4-membered | –CH₂OCF₂H | 133.13 | High ring strain, moderate lipophilicity |

| 3,3-Difluorocyclopentan-1-amine HCl | C₅H₈F₂N·HCl | 5-membered | –F,–F | 141.15 | Flexible ring, water-soluble salt |

| 3-(3-Chlorophenyl)cyclobutan-1-amine | C₁₀H₁₂ClN | 4-membered | –Ph–Cl | 181.66 | Aromatic, high lipophilicity |

| (1R,3S)-3-Fluorocyclopentan-1-amine | C₅H₈FN | 5-membered | –F (chiral) | 101.12 | Enantioselective applications |

| 3-(Fluoromethyl)cyclobutan-1-amine HCl | C₅H₉FN·HCl | 4-membered | –CH₂F | 121.59 | Less electron-withdrawing substituent |

| Trifluoromethoxy phenyl derivative | C₁₁H₁₁F₃NO·HCl | 4-membered | –Ph–OCF₃ | 263.67 | Strong electron-withdrawing, high clogP |

Key Research Findings

- Ring Strain : The cyclobutane ring in the target compound may enhance binding affinity to rigid biological targets compared to larger rings (e.g., cyclopentane) .

- Electron Effects: Difluoromethoxy groups improve metabolic stability compared to non-fluorinated ethers, as seen in analogs like VUF25533 ().

- Salt Forms : Hydrochloride derivatives (e.g., 3-(fluoromethyl)cyclobutan-1-amine HCl) exhibit improved solubility, critical for pharmaceutical formulations .

Biological Activity

The compound 3-((Difluoromethoxy)methyl)cyclobutan-1-amine is a fluorinated derivative of cyclobutane, a structural motif that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C5H9F2NO

- Molecular Weight : 139.13 g/mol

- CAS Number : 112756550

The compound features a cyclobutane ring substituted with a difluoromethoxy group and an amine functionality, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing cyclobutane structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The introduction of fluorine atoms in organic compounds can enhance their metabolic stability and bioactivity, making them promising candidates for drug development .

Enzyme Inhibition

One of the primary mechanisms through which this compound may exert its biological effects is through enzyme inhibition. Studies have shown that fluorinated compounds can effectively inhibit various enzymes by mimicking substrate structures or binding to active sites .

Receptor Binding

The structural similarity of this compound to other biologically active molecules suggests it may interact with specific receptors, modulating their activity. This interaction could lead to altered signaling pathways associated with disease processes.

Anticancer Activity

A study published in PubMed reviewed the biological activities of cyclobutane-containing alkaloids, noting that several derivatives demonstrated significant anticancer properties. The authors reported that compounds structurally related to cyclobutane can induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of cyclobutane derivatives. A comprehensive review identified over 210 compounds with confirmed antimicrobial activity, suggesting that this compound could be evaluated for similar effects against pathogenic microorganisms .

Comparison of Biological Activities

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its biological effects.

- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.